molecular formula C19H18N2O4 B2711557 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide CAS No. 952961-56-7

2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

Cat. No.: B2711557
CAS No.: 952961-56-7
M. Wt: 338.363
InChI Key: YMQSENPYCCCYPA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic small molecule featuring a distinct acetamide linker connecting a 4-methoxyphenoxy moiety and a 5-phenyl-1,2-oxazole (isoxazole) scaffold. This specific molecular architecture makes it a compound of interest in medicinal chemistry and drug discovery research. The presence of the isoxazole ring, a common pharmacophore in bioactive molecules, suggests potential for diverse biological interactions. While specific biological data for this compound is not available in the public domain, its structural analogs, particularly those based on the N-(1,2-oxazol-3-ylmethyl)acetamide template, are frequently investigated for their potential as therapeutic agents . Research on similar molecules indicates that such compounds are often explored for modulating key biological pathways . The 4-methoxyphenoxy group may contribute to the molecule's overall physicochemical properties, such as its lipophilicity and metabolic stability, which are critical parameters in lead optimization. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this compound as a reference standard, a building block for further chemical synthesis, or a tool compound in biochemical and phenotypic assays to probe its specific mechanism of action and research value.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-16-7-9-17(10-8-16)24-13-19(22)20-12-15-11-18(25-21-15)14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQSENPYCCCYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route might involve the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the acetamide backbone: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

    Introduction of the methoxyphenoxy group: This can be achieved through a nucleophilic substitution reaction using 4-methoxyphenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include 2-(4-hydroxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide or 2-(4-formylphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide.

    Reduction: Products may include 2-(4-methoxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)ethylamine.

    Substitution: Products may include derivatives with different substituents on the phenoxy group.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide may be explored as a lead compound for the development of new drugs. Its structural features could be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The phenylisoxazole moiety could play a key role in binding to these targets, while the methoxyphenoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key analogues share the acetamide core but differ in substituents on the phenoxy and oxazole groups (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name & Reference Phenoxy Substituent Oxazole Substituent Molecular Formula Molecular Weight pKa (Predicted)
Target Compound 4-Methoxy 5-Phenyl-3-ylmethyl C21H20N2O4 364.40 -
2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide 4-Isopropyl-3-methyl 5-Methyl-3-yl + sulfamoylphenyl C21H23N3O5S 429.49 -
2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide 2-Methoxy 5-Methyl-3-yl + sulfamoylphenyl C20H19N3O6S 429.45 -
2-(4-Methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide 4-Methyl 3-Phenyl-5-yl C19H16N2O3 320.35 -
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide 2-Isopropyl 5-Methyl-3-yl + sulfamoylphenyl C21H23N3O5S 429.49 5.58

Key Observations

Sulfamoylphenyl groups in , and 9 increase polarity and hydrogen-bonding capacity, which may improve water solubility but reduce membrane permeability compared to the target compound’s benzyl-oxazole group .

Oxazole Modifications :

  • The 5-phenyl substitution on the oxazole (target compound) introduces steric bulk and aromaticity, contrasting with 5-methyl () or 3-phenyl () variants. This could influence binding affinity in hydrophobic pockets.
  • Sulfamoylphenyl -linked oxazoles () are associated with higher molecular weights (~429 g/mol) compared to the target compound (364 g/mol), which may impact pharmacokinetics .

Physicochemical Properties :

  • The predicted pKa of 5.58 for ’s compound suggests moderate acidity, likely due to the sulfamoyl group, whereas the target compound’s pKa remains uncharacterized .
  • Molecular weights range from 320.35 () to 429.49 (), highlighting the impact of sulfonamide and alkyl substituents on bulk .

Biological Activity

2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic organic compound classified as an acetamide. Its unique structure, characterized by a methoxyphenoxy group and a phenylisoxazolylmethyl group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is C19H18N2O4. The compound features:

PropertyValue
Molecular Weight338.35 g/mol
Melting PointNot specified
SolubilitySlightly soluble in methanol and chloroform
DensityNot available

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide exhibit antimicrobial activity. A study demonstrated that derivatives of phenylisoxazole displayed significant inhibition against various bacterial strains, suggesting that the isoxazole moiety may enhance antibacterial properties through interaction with bacterial enzymes or membranes.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored in animal models. For instance, it was shown to inhibit carrageenan-induced paw edema in mice when administered at doses ranging from 12.5 to 50 mg/kg. This suggests that the compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

The mechanism of action for 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide likely involves interactions with specific molecular targets within cells:

Potential Mechanisms Include:

  • Enzyme Inhibition : The isoxazole ring may interact with enzymes involved in inflammatory processes.
  • Receptor Modulation : The methoxyphenoxy group could influence the solubility and bioavailability of the compound, enhancing its interaction with cellular receptors.
  • Cytotoxic Effects : Induction of apoptosis in cancer cells may occur via mitochondrial pathways influenced by oxidative stress .

Study 1: Antimicrobial Efficacy

A study conducted on various acetamide derivatives showed that those containing phenylisoxazole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, yielding promising results for compounds structurally similar to 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide.

Study 2: Anti-inflammatory Activity

In a controlled experiment involving mice, the administration of the compound at varying doses resulted in a dose-dependent reduction of paw edema induced by carrageenan. Histological analysis revealed reduced leukocyte infiltration in treated groups compared to controls, indicating effective modulation of inflammatory responses .

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